SU 16F
Vue d'ensemble
Description
Applications De Recherche Scientifique
SU 16f has several scientific research applications:
Cancer Research: It is used to study the inhibition of PDGFRβ in gastric cancer cells, providing insights into cancer cell proliferation and migration.
Cardiovascular Research: This compound has been shown to promote the conversion of fibroblasts to cardiomyocytes, making it valuable in cardiovascular research.
Cell Signaling Studies: The compound is used to investigate the signaling pathways involving PDGFRβ and its role in various cellular processes.
Mécanisme D'action
Target of Action
SU 16F, also known as (Z)-3-(2,4-dimethyl-5-((2-oxo-6-phenylindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoic acid or SU16f, is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor β (PDGFRβ) . It also shows inhibitory activity against PDGFR1 and PDGFR2, albeit at higher IC50 values . PDGFRβ plays a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with PDGFRβ and inhibits its activation . This inhibition blocks the downstream signaling pathways that are normally triggered by the activation of PDGFRβ .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PDGFRβ signaling pathway . By inhibiting PDGFRβ, this compound disrupts the normal signaling events that lead to cell proliferation and migration .
Result of Action
The inhibition of PDGFRβ by this compound leads to a decrease in cell proliferation and migration . For example, it has been shown to inhibit the promoting role of gastric cancer-derived mesenchymal stem cells (GC-MSCs) conditioned medium in gastric cancer cell proliferation and migration .
Analyse Biochimique
Biochemical Properties
SU 16F plays a significant role in biochemical reactions by selectively inhibiting PDGFRβ. The compound exhibits an IC50 value of 10 nM for PDGFRβ, demonstrating its high potency . Additionally, this compound shows selectivity over other receptors such as VEGFR2, FGFR1, and EGFR, with IC50 values of 140 nM, 2.29 μM, and >10,000-fold, respectively . The interaction between this compound and PDGFRβ involves the binding of the compound to the receptor’s active site, thereby preventing the receptor’s activation and subsequent downstream signaling.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In vitro studies have shown that this compound inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) and NIH3T3 cells with an IC50 value of 0.11 μM . The compound also blocks the promoting role of gastric cancer-derived mesenchymal stem cells (GC-MSCs) conditioned medium in gastric cancer cell proliferation and migration . Furthermore, this compound treatment leads to the upregulation of E-cadherin and downregulation of N-cadherin, Vimentin, and α-SMA, indicating its impact on epithelial-mesenchymal transition (EMT) markers .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PDGFRβ receptor, thereby inhibiting its activation. This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways . By blocking these pathways, this compound effectively reduces cell proliferation, migration, and survival. Additionally, this compound treatment results in the downregulation of anti-apoptotic proteins such as Bcl-xl and Bcl-2, and the upregulation of pro-apoptotic protein Bax .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C for up to three years in its powdered form . In vitro studies have shown that this compound maintains its inhibitory effects on PDGFRβ activation and cell proliferation for at least eight hours . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and migration, as well as changes in gene expression related to EMT and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound effectively inhibit tumor growth and metastasis without causing significant toxicity . Higher doses may lead to adverse effects such as weight loss and organ toxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with PDGFRβ. The compound’s inhibition of PDGFRβ affects the receptor’s downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways play crucial roles in regulating cell proliferation, survival, and metabolism. By inhibiting PDGFRβ, this compound disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell permeability allows it to effectively reach its target receptor, PDGFRβ, and exert its inhibitory effects . Additionally, this compound’s distribution within tissues is influenced by its solubility and stability, which ensure its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PDGFRβ. The compound’s activity and function are influenced by its localization, as it needs to reach the receptor’s active site to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, ensuring its effective interaction with PDGFRβ.
Méthodes De Préparation
La synthèse de SU 16f implique la préparation d'indolin-2-ones substituées. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau d'indolin-2-one : Le noyau d'indolin-2-one est synthétisé par une réaction de cyclisation impliquant des dérivés d'aniline et de l'isatine.
Réactions de substitution : La structure de base est ensuite modifiée par diverses réactions de substitution pour introduire les groupes fonctionnels souhaités à des positions spécifiques sur le cycle d'indolin-2-one.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
SU 16f subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur le cycle d'indolin-2-one.
Substitution : this compound peut subir des réactions de substitution où les groupes fonctionnels sur le cycle d'indolin-2-one sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Recherche sur le cancer : Il est utilisé pour étudier l'inhibition du PDGFRβ dans les cellules cancéreuses gastriques, fournissant des informations sur la prolifération et la migration des cellules cancéreuses.
Recherche cardiovasculaire : This compound s'est avéré promouvoir la conversion des fibroblastes en cardiomyocytes, ce qui le rend précieux dans la recherche cardiovasculaire.
Études de signalisation cellulaire : Le composé est utilisé pour étudier les voies de signalisation impliquant le PDGFRβ et son rôle dans divers processus cellulaires.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement le récepteur PDGFRβ. Cette inhibition bloque les voies de signalisation qui favorisent la prolifération et la migration cellulaires. Le composé affecte également l'expression de diverses protéines impliquées dans la survie cellulaire et l'apoptose, telles que AKT, Bcl-xl, Bcl-2 et Bax .
Comparaison Avec Des Composés Similaires
SU 16f est unique par sa haute sélectivité pour le PDGFRβ par rapport à d'autres composés similaires. Parmi les composés similaires, on trouve :
SU 5416 : Un autre inhibiteur du PDGFRβ, mais avec une sélectivité et une puissance différentes.
Imatinib : Un inhibiteur du PDGFRβ bien connu utilisé en chimiothérapie, mais avec un profil cible plus large.
This compound se distingue par son inhibition spécifique du PDGFRβ et ses applications dans la recherche sur le cancer et les maladies cardiovasculaires.
Propriétés
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYYTEJNOZQZNA-MOSHPQCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SU16f?
A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]
Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?
A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.
Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?
A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.
Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?
A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []
Q5: What are the limitations of the current research on SU16f?
A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.